molecular formula C21H40O3 B8022325 Ethyl ricinoleate

Ethyl ricinoleate

Cat. No.: B8022325
M. Wt: 340.5 g/mol
InChI Key: LIROAAHQIMWGKN-NLBZTSMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12R-Hydroxy-9-cis-octadecenoic Acid Ethyl Ester is a fatty acid ester derived from ricinoleic acid. It is an unsaturated omega-9 fatty acid and a hydroxy acid. This compound is a significant component of castor oil, which is obtained from the seeds of the castor plant (Ricinus communis). The ethyl ester form is often used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12R-Hydroxy-9-cis-octadecenoic Acid Ethyl Ester typically involves the esterification of ricinoleic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the mixture under reflux conditions for several hours to ensure complete esterification .

Industrial Production Methods: Industrially, the production of this compound can be achieved through the transesterification of castor oil. Castor oil is first hydrolyzed to obtain ricinoleic acid, which is then esterified with ethanol. The reaction is carried out in the presence of an acid catalyst and under controlled temperature and pressure conditions to maximize yield .

Types of Reactions:

    Oxidation: 12R-Hydroxy-9-cis-octadecenoic Acid Ethyl Ester can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: It can participate in substitution reactions, particularly at the hydroxy group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

12R-Hydroxy-9-cis-octadecenoic Acid Ethyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 12R-Hydroxy-9-cis-octadecenoic Acid Ethyl Ester involves its interaction with cellular membranes and enzymes. The hydroxy group allows it to participate in hydrogen bonding, affecting membrane fluidity and permeability. It can also act as a ligand for certain receptors, modulating signaling pathways involved in inflammation and other cellular processes .

Comparison with Similar Compounds

Uniqueness: 12R-Hydroxy-9-cis-octadecenoic Acid Ethyl Ester is unique due to its specific ester form, which imparts different solubility and reactivity characteristics compared to its methyl ester and free acid counterparts. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .

Properties

IUPAC Name

ethyl (Z,12R)-12-hydroxynonadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O3/c1-3-5-6-11-14-17-20(22)18-15-12-9-7-8-10-13-16-19-21(23)24-4-2/h12,15,20,22H,3-11,13-14,16-19H2,1-2H3/b15-12-/t20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIROAAHQIMWGKN-NLBZTSMMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC=CCCCCCCCC(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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